



Application Notes and Protocols for eCF506 In Vivo Dosing in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Unlike traditional ATP-competitive SRC inhibitors, eCF506 possesses a unique mechanism of action, locking SRC in its inactive conformation.[4][5][6][7] This novel mechanism inhibits both the enzymatic and scaffolding functions of SRC, preventing its phosphorylation and the subsequent formation of the SRC-FAK signaling complex.[1][4][5] This leads to increased antitumor efficacy and improved tolerability in preclinical mouse models of various cancers, including breast, ovarian, and esophageal squamous cell carcinoma.[1][3][4][8][9]

These application notes provide a comprehensive overview of the in vivo dosing and administration of **eCF506** in mouse models based on available preclinical data. The included protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of **eCF506**.

Data Presentation

Table 1: Summary of eCF506 In Vivo Dosing Regimens in Mouse Models



Cancer Model	Mouse Strain	Dose (mg/kg)	Adminis tration Route	Vehicle	Dosing Schedul e	Study Duratio n	Referen ce
Orthotopi c Breast Cancer	FVB (immuno compete nt)	40	Oral Gavage	3 mmol/L citrate buffer	Daily	28 days	[4]
Orthotopi c Breast Cancer	CD1 Nude (immuno comprom ised)	10, 20, 40	Oral Gavage	3 mmol/L citrate buffer	Daily	3 days (PD study)	[4][5]
Orthotopi c Breast Cancer	CD1 Nude (immuno comprom ised)	40	Oral Gavage	3 mmol/L citrate buffer	Daily	28 days	[4]
Breast Cancer Bone Metastasi s	FVB (syngene ic)	40	Oral Gavage	Ultrapure water	Daily	28 days	[4]
Breast Cancer Xenograf t	Rag2- Il2rg double knockout	40	Oral Gavage	50 mmol/L lactic acid with 0.1 mol/L NaOH, pH 6	Daily	Not specified	[10]
Ovarian Clear Cell Carcinom a	CD1 Nude	20, 40, 80	Oral Gavage	3 mM citrate buffer	Daily	21 days	[9]



Xenograf t							
Esophag eal Squamou s Cell Carcinom a Xenograf t	CD1 Nude	40	Oral Gavage	Not specified	Daily	28 days	[3]
HCT116 Xenograf t (Pharma codynami cs)	Not specified	50	Oral Gavage	Nanopur e water	Daily	3 days	[2]

Table 2: Pharmacokinetic and Toxicity Data for eCF506 in Mice

Parameter	Value	Mouse Strain	Administration Route	Reference
Maximum Tolerated Dose (MTD)	>400 mg/kg (female)	Not specified	Oral	[4][5]
Oral Bioavailability	25.3%	Not specified	Oral	[2][11]
Blood Concentration (single 40 mg/kg dose)	>0.2 µmol/L for 24 hours	CD1 Nude (female)	Oral	[4]

Experimental Protocols



Protocol 1: Orthotopic Breast Cancer Model in Immunocompetent FVB Mice

Objective: To evaluate the anti-tumor efficacy of **eCF506** in a primary breast cancer model with an intact immune system.

Materials:

- eCF506
- Vehicle: 3 mmol/L citrate buffer
- MetBo2 murine triple-negative breast cancer cells
- Female FVB wild-type mice
- Standard laboratory equipment for cell culture, injections, and oral gavage.

Procedure:

- Cell Culture: Culture MetBo2 cells according to standard protocols.
- Tumor Implantation: Inject one million MetBo2 cells into the fourth mammary fat pad of female FVB mice.
- Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 0.04–0.05 cm³. Monitor tumor size and animal weight regularly.
- Randomization and Treatment: Randomize mice into two groups: vehicle control and eCF506 treatment.
- Drug Administration: Administer eCF506 at a dose of 40 mg/kg or vehicle daily via oral gavage for 28 days.[4]
- Efficacy Evaluation: Monitor tumor volume and animal weight throughout the study. After the treatment period, continue to monitor for tumor relapse.[4]



 Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for immunohistochemical (IHC) analysis of biomarkers such as phospho-SRC (pY418/pY419).
 [4]

Protocol 2: Pharmacodynamic Study in an Orthotopic Breast Cancer Xenograft Model

Objective: To determine the effective dose range of **eCF506** for in vivo target inhibition.

Materials:

- eCF506
- Vehicle: 3 mmol/L citrate buffer
- MetBo2 cells
- Female CD1 nude mice
- Equipment for IHC analysis.

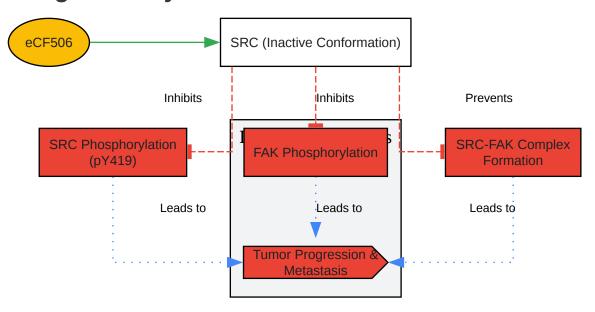
Procedure:

- Tumor Implantation: Inject MetBo2 cells into the mammary fat pad of female CD1 nude mice and allow tumors to reach approximately 0.1 cm³.[4][5]
- Dosing: Dose mice daily for 3 days by oral gavage with eCF506 at 10, 20, and 40 mg/kg, or with vehicle.[4][5]
- Tissue Collection: Euthanize the mice 3 hours after the final dose.[4][5]
- Tissue Processing: Fix tumors in neutral buffered formalin for subsequent IHC analysis.
- Immunohistochemistry: Stain tumor sections for phospho-SRC (pY418) to assess the level of target inhibition.[4]

Mandatory Visualizations



Signaling Pathway of eCF506

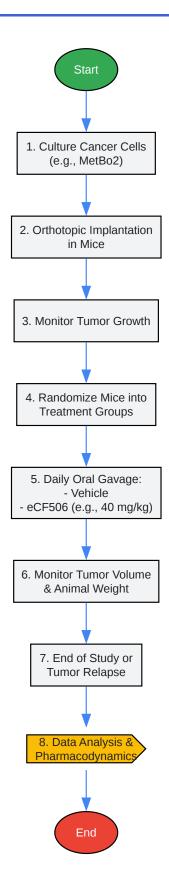


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Caption: Mechanism of action of eCF506 on the SRC signaling pathway.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a typical in vivo efficacy study of eCF506.



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